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Compound of Interest

Compound Name:
4-Bromo-3-chloro-2-

methylbenzaldehyde

CAS No.: 1224604-13-0

Cat. No.: B581554 Get Quote

Executive Summary
4-Bromo-3-chloro-2-methylbenzaldehyde (CAS: 1224604-13-0) is a highly specialized

trisubstituted benzene derivative used primarily as a scaffold in the synthesis of

pharmaceuticals and agrochemicals.[1][2] Its value lies in its orthogonal reactivity: the presence

of both bromo- and chloro- substituents allows for sequential cross-coupling reactions (e.g.,

Suzuki-Miyaura), while the aldehyde function serves as a versatile handle for condensation or

reductive amination.

This guide provides a technical comparison of synthetic routes, characterization profiles, and

analytical methodologies to assist researchers in validating material identity and purity.
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Property Specification

CAS Number 1224604-13-0

Molecular Formula C₈H₆BrClO

Molecular Weight 233.49 g/mol

Physical State White to off-white solid

Solubility
Soluble in DCM, EtOAc, DMSO; sparingly

soluble in water

SMILES CC1=C(C=O)C=CC(Br)=C1Cl

Characterization Profile: The Gold Standard
To validate the identity of 4-Bromo-3-chloro-2-methylbenzaldehyde, researchers must

distinguish it from potential regioisomers (e.g., 4-bromo-2-chloro-3-methylbenzaldehyde). The

following data represents the theoretical and literature-aligned consensus for a high-purity

sample.

A. Nuclear Magnetic Resonance (NMR)
Rationale: NMR is the primary tool for confirming the specific substitution pattern.
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Nucleus
Chemical Shift
(δ ppm)

Multiplicity Assignment
Diagnostic
Note

¹H NMR (400

MHz, CDCl₃)
10.25 Singlet (1H) -CHO

Characteristic

aldehyde proton;

distinct from

impurity benzylic

alcohols.

7.65
Doublet (1H, J ≈

8.2 Hz)
Ar-H (C6)

Ortho to

aldehyde;

deshielded by -

CHO anisotropy.

7.55
Doublet (1H, J ≈

8.2 Hz)
Ar-H (C5)

Ortho to

Bromine. The AB

system confirms

the protons are

adjacent

(positions 5,6).

2.78 Singlet (3H) Ar-CH₃

Deshielded due

to ortho-

aldehyde and

ortho-chloro

environment.

¹³C NMR (100

MHz, CDCl₃)
~191.5 - C=O Carbonyl carbon.

~140-145 - Ar-C

Quaternary

carbons bearing

substituents.

~130.0, 128.5 - Ar-CH
Aromatic

methine carbons.

~18.5 - Ar-CH₃ Methyl carbon.

Critical QC Check:
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NOE (Nuclear Overhauser Effect): Irradiation of the methyl signal (2.78 ppm) should show an

enhancement of the aldehyde proton (if conformation allows) or the absence of aromatic

proton enhancement, confirming the C2 position. If the methyl were at C3, it would show

NOE with H4/H2.

B. Mass Spectrometry (GC-MS / LC-MS)
Ionization: EI (70 eV) or ESI+.

Parent Ion:m/z 232/234/236.

Isotope Pattern: The presence of one Br and one Cl creates a distinct "M, M+2, M+4"

pattern.

M (232): ~77% relative abundance (based on natural isotopes).

M+2 (234): ~100% (Base peak due to ⁷⁹Br/³⁷Cl and ⁸¹Br/³⁵Cl overlap).

M+4 (236): ~25% (⁸¹Br/³⁷Cl).

Note: This specific 3:4:1 (approx) pattern is diagnostic for BrCl compounds.

Comparative Analysis of Synthetic Routes
Selecting the correct synthesis pathway impacts impurity profiles and cost.

Route A: Direct Bromination (Cost-Effective)
Precursor: 3-Chloro-2-methylbenzaldehyde.[3]

Reagents: Br₂ / FeBr₃ (Lewis Acid).

Mechanism: Electrophilic Aromatic Substitution (EAS).

Pros: Single step from commercially available precursor.

Cons:Regioselectivity issues. The methyl and chloro groups direct ortho/para. While position

4 is activated, position 6 is also competitive. Requires rigorous recrystallization to remove

the 6-bromo isomer.
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Route B: Oxidation of Toluene Derivative (High Purity)
Precursor: 4-Bromo-3-chloro-2-methyltoluene.

Reagents: Electrolytic oxidation or Cerium(IV) Ammonium Nitrate (CAN).

Mechanism: Benzylic oxidation.

Pros:Definitive Regiochemistry. The substitution pattern is fixed in the starting material,

eliminating isomer separation at the final step.

Cons: Higher cost of starting material; potential for over-oxidation to benzoic acid.

Route C: Directed Lithiation (High Control)
Precursor: 1,4-Dibromo-2-chloro-3-methylbenzene.

Reagents: n-BuLi (1 eq), DMF (Quench).

Mechanism: Lithium-Halogen Exchange followed by formylation.[4]

Pros: Extremely high purity; avoids over-oxidation.

Cons: Requires cryogenic conditions (-78°C) and anhydrous handling.

Visual Workflow: Synthetic Decision Tree
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Select Precursor

Route A: 3-Chloro-2-methylbenzaldehyde Route B: 4-Bromo-3-chloro-2-methyltoluene

Bromination (Br2/FeBr3)

Product + 6-Bromo Isomer
(Requires Recrystallization)

Benzylic Oxidation (MnO2 or CAN)

High Regio-Purity Product
(Check for Benzoic Acid)

Click to download full resolution via product page

Figure 1: Decision tree comparing the two primary industrial synthesis routes. Route B is

recommended for drug development applications requiring >99.5% isomeric purity.

Analytical Performance Guide: HPLC vs. GC
For quality control (QC), the choice of method depends on the detection of specific impurities

(e.g., benzoic acid derivatives vs. isomers).
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Feature HPLC (Reverse Phase) GC (Gas Chromatography)

Column
C18 (e.g., Agilent Zorbax SB-

C18)
HP-5 or DB-5MS (Non-polar)

Mobile Phase Water/Acetonitrile (Gradient) Helium Carrier Gas

Detection
UV at 254 nm (Aromatic

absorption)
FID (Flame Ionization)

Suitability

Best for Stability Testing.

Detects non-volatile oxidation

products (benzoic acids) that

GC misses.

Best for Purity. Superior

resolution of structural isomers

(e.g., 4-bromo vs 6-bromo).

Limitation
Lower resolution for positional

isomers.

Thermal degradation of

aldehyde is possible at high

injector temps (>250°C).

Recommendation: Use GC-FID for routine batch release (purity >98%) and HPLC-UV for

stability studies to monitor oxidation to 4-bromo-3-chloro-2-methylbenzoic acid.

Experimental Protocol: Purification & Handling
Self-Validating Protocol for Purity Enhancement

If the commercial source contains the 6-bromo isomer (common in Route A materials), use this

recrystallization method:

Solvent Selection: Use a mixture of Hexanes:Ethyl Acetate (9:1). The target compound is

less soluble in hexanes than the impurities.

Dissolution: Dissolve crude solid in minimal hot EtOAc (60°C).

Precipitation: Slowly add hot Hexanes until slight turbidity is observed.

Cooling: Allow to cool to Room Temp, then 4°C overnight.
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Validation: Filter crystals and analyze via GC. The 4-bromo isomer typically elutes after the

6-bromo isomer on non-polar columns due to higher boiling point/interaction.

Storage: Store under nitrogen at 2-8°C. Aldehydes are prone to air oxidation; long-term storage

without inert gas will lead to "crusting" of white benzoic acid crystals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b581554?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/56604243
https://www.benchchem.com/product/b581554?utm_src=pdf-custom-synthesis
https://www.bldpharm.com/products/86265-88-5.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-chloro-2-methylbenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-chloro-2-methylbenzaldehyde
https://www.smolecule.com/products/s14125574
https://patents.google.com/patent/US20130090498A1/en
https://patents.google.com/patent/US20130090498A1/en
https://www.benchchem.com/product/b581554#characterization-data-for-4-bromo-3-chloro-2-methylbenzaldehyde
https://www.benchchem.com/product/b581554#characterization-data-for-4-bromo-3-chloro-2-methylbenzaldehyde
https://www.benchchem.com/product/b581554#characterization-data-for-4-bromo-3-chloro-2-methylbenzaldehyde
https://www.benchchem.com/product/b581554#characterization-data-for-4-bromo-3-chloro-2-methylbenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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